6-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile
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Overview
Description
6-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile is a heterocyclic compound featuring a benzo[d]oxazole core with a hydroxymethyl group at the 6-position and a carbonitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile typically involves the following steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as a nitrile or ester, under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a formylation reaction, followed by reduction. For example, the formylation of the benzo[d]oxazole derivative can be performed using formaldehyde, followed by reduction with a reducing agent like sodium borohydride.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., halide) is replaced by a cyanide ion.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid
Properties
Molecular Formula |
C9H6N2O2 |
---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
6-(hydroxymethyl)-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O2/c10-4-9-11-7-2-1-6(5-12)3-8(7)13-9/h1-3,12H,5H2 |
InChI Key |
PMMAIHKMKKXFNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)OC(=N2)C#N |
Origin of Product |
United States |
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